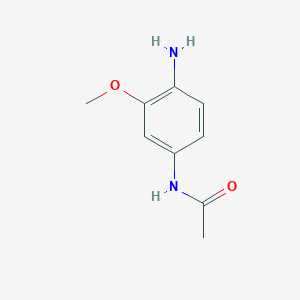

N-(4-amino-3-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(12)11-7-3-4-8(10)9(5-7)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZGWYKCLSCGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 4 Amino 3 Methoxyphenyl Acetamide

Primary Synthetic Routes to the Core N-(4-amino-3-methoxyphenyl)acetamide Structure

The synthesis of this compound is predominantly achieved through two main strategies: the reduction of a nitro precursor or the selective acetylation of a diamine.

Reduction of Nitro Precursors to Amine Functionalities

A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro compound, N-(4-methoxy-3-nitrophenyl)acetamide. This transformation can be accomplished using various reducing agents and catalytic systems.

Catalytic hydrogenation is a widely employed technique for this reduction. The reaction is typically carried out under a hydrogen atmosphere using a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose, often in a solvent such as ethanol (B145695). iucr.org Another effective catalyst is Raney nickel, which can be used to efficiently reduce 3-nitro-4-methoxyacetanilide to the desired product. The reaction conditions for Raney nickel catalysis often involve elevated temperatures and pressures, with methanol (B129727) being a common solvent.

A Chinese patent describes a method for preparing 3-amino-4-methoxyacetanilide by catalytic hydrogenation of 3-nitro-4-methoxyacetanilide using Raney nickel. The process is carried out at a reaction temperature of 80–110°C and a pressure of 0.8–2 MPa for 2–6 hours, achieving high conversion and selectivity.

The following table summarizes representative catalytic systems for the reduction of nitro precursors.

| Catalyst | Substrate | Solvent | Key Conditions | Product |

| Pd/C | N-(2-methoxy-4-nitrophenyl)acetamide | Ethanol | Hydrogen atmosphere | N-(4-amino-2-methoxyphenyl)acetamide |

| Raney Nickel | 3-nitro-4-methoxyacetanilide | Methanol | 80-110°C, 0.8-2 MPa H₂ | 3-amino-4-methoxyacetanilide |

Acetylation Protocols for Amine Groups

An alternative synthetic approach involves the selective acetylation of 2,4-diaminoanisole (B165692). This method requires careful control of reaction conditions to favor mono-acetylation at the desired amino group and avoid the formation of di-acetylated byproducts.

The reaction is typically performed by treating 2,4-diaminoanisole with an acetylating agent, such as acetic anhydride (B1165640), in a suitable solvent. The choice of solvent and the use of an acid-binding agent are crucial for achieving high selectivity. A patented process describes the acylation of 2,4-diaminoanisole with acetic anhydride in methanol in the presence of an acid-binding agent like magnesium oxide, calcium carbonate, or sodium carbonate. google.com This reaction is carried out at a low temperature, typically between -5°C and 5°C, to enhance the selectivity for the desired product, 2-amino-4-acetamido anisole. google.com The molar ratio of the acid-binding agent to the diamine is a critical parameter, with a preferred range of 0.3:1 to 0.6:1. google.com

Another synthetic route involves a multi-step process starting from p-nitroanisole. This method includes primary catalytic hydrogenation to p-anisidine (B42471), followed by acetylation to p-acetamino anisole, then nitration to 2-nitro-4-acetamino anisole, and a final reduction step to yield 2-amino-4-acetamino anisole. This approach avoids the challenges of selective acylation of a diamine. google.com

The following table outlines key parameters for the selective acetylation of 2,4-diaminoanisole.

| Acetylating Agent | Solvent | Acid-Binding Agent | Temperature | Product |

| Acetic anhydride | Methanol | Magnesium oxide, Calcium carbonate, Sodium carbonate | -5°C to 5°C | 2-amino-4-acetamido anisole |

Synthesis of Chemically Modified Analogs and Derivatives

The this compound scaffold can be further modified to generate a library of analogs with diverse chemical properties. Key derivatization strategies include halogenation of the aromatic ring, introduction of various substituents, and the construction of complex heterocyclic systems.

Halogenation of the Aromatic Ring System (e.g., 5- or 6-halogenation)

The introduction of halogen atoms onto the aromatic ring of this compound can significantly alter its electronic and steric properties. The directing effects of the amino and acetamido groups play a crucial role in determining the position of halogenation. The amino group is a strong activating group and is ortho-, para-directing, while the acetamido group is also ortho-, para-directing but is a weaker activator.

In the case of this compound, the positions ortho and para to the strongly activating amino group are C-5 and C-3 (already substituted with a methoxy (B1213986) group). The positions ortho to the acetamido group are C-5 and C-3. Therefore, electrophilic aromatic substitution, such as halogenation, is expected to be directed primarily to the C-5 position, which is ortho to both the amino and acetamido groups and activated by both. The C-6 position is para to the acetamido group and meta to the amino group, making it a less likely site for substitution.

Palladium-catalyzed C-H halogenation of acetanilides using N-halosuccinimides (NXS) provides a regioselective method for introducing halogens at the ortho position to the acetamido group. beilstein-journals.org This methodology could potentially be applied to this compound to achieve halogenation at the C-5 position.

Introduction of Varied Substituents on the Phenyl Moiety

The introduction of a diverse range of substituents on the phenyl ring of this compound allows for the fine-tuning of its chemical and physical properties. Standard electrophilic aromatic substitution reactions can be employed, with the regioselectivity governed by the directing effects of the existing amino, methoxy, and acetamido groups. As discussed in the halogenation section, the C-5 position is the most activated and sterically accessible site for the introduction of new substituents.

Formation of Complex Heterocyclic Derivatives Bearing the Methoxyphenylacetamide Moiety

The ortho-diamine functionality within the this compound structure makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

Benzimidazoles: The condensation of ortho-phenylenediamines with aldehydes or carboxylic acids is a classical method for the synthesis of benzimidazoles. By analogy, this compound could react with various aldehydes or carboxylic acids to form benzimidazole (B57391) derivatives fused to the methoxyphenylacetamide moiety. The reaction typically proceeds via the formation of a Schiff base followed by cyclization and dehydration.

Quinoxalines: Quinoxalines are readily synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net Therefore, this compound could be reacted with various 1,2-diketones to yield quinoxaline (B1680401) derivatives. These reactions are often carried out in polar solvents like ethanol or acetic acid and can be catalyzed by acids.

Benzodiazepines: The synthesis of 1,4-benzodiazepines can be achieved from ortho-aminoacetanilides. For instance, the reaction of 2-(2-bromoacetamido)-benzophenones with hexamethylenetetramine can lead to the formation of 1,4-benzodiazepin-2-ones. google.com While this specific example involves a different substitution pattern, it highlights the potential for the ortho-amino acetamide (B32628) functionality within this compound to be utilized in the construction of benzodiazepine (B76468) rings. The synthesis of 1,5-benzodiazepines can also be achieved through the condensation of o-phenylenediamines with ketones. nih.gov

Synthesis of Sulfonamide, Dithiocarbamate (B8719985), and Hydrazide Linkages

The primary amino group of this compound serves as a versatile handle for the synthesis of various derivatives. Standard synthetic protocols can be employed to introduce sulfonamide, dithiocarbamate, and hydrazide functionalities, thereby modifying the compound's physicochemical properties.

Synthesis of Sulfonamide Derivatives

The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. tandfonline.com For this compound, the nucleophilic primary amino group reacts with an appropriate sulfonyl chloride (R-SO₂Cl) to form the corresponding N-substituted sulfonamide. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or pyridine, with a base like triethylamine (B128534) or sodium carbonate to neutralize the hydrochloric acid byproduct. capes.gov.brresearchgate.net This reaction allows for the introduction of a wide variety of aryl or alkyl sulfonyl groups, depending on the chosen sulfonyl chloride.

A general reaction scheme is as follows: this compound + R-SO₂Cl --(Base)--> N-(4-(R-sulfonylamino)-3-methoxyphenyl)acetamide + Base·HCl

Key parameters influencing this synthesis include the reactivity of the amine, the choice of solvent, and the reaction temperature. For instance, the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, a related compound, was achieved by stirring p-anisidine with 4-nitrobenzenesulfonyl chloride in a mixture of water and 1 M Na₂CO₃ for several days at room temperature. researchgate.net

| Reactant 1 | Reactant 2 (Example) | Base | Solvent | General Conditions |

|---|---|---|---|---|

| This compound | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | Stirring at room temperature |

| This compound | p-Toluenesulfonyl chloride | Pyridine | Pyridine | Stirring at 0 °C to room temperature |

| This compound | Methanesulfonyl chloride | Na₂CO₃ | Water/Acetonitrile | Stirring at room temperature |

Synthesis of Dithiocarbamate Derivatives

Dithiocarbamate derivatives are typically synthesized via a one-pot, three-component reaction involving an amine, carbon disulfide (CS₂), and an electrophile, such as an alkyl or aryl halide. researchgate.net This method can be applied to this compound, where the primary amine attacks the electrophilic carbon of CS₂ to form a dithiocarbamic acid intermediate. This intermediate is then deprotonated by a base and subsequently S-alkylated or S-arylated by the electrophile to yield the final dithiocarbamate product. Often, the reaction can proceed efficiently without a catalyst under solvent-free conditions or in green solvents like water or ethanol-water mixtures. researchgate.nettandfonline.com

The general synthetic pathway is:

this compound + CS₂ --> Dithiocarbamic acid intermediate

Dithiocarbamic acid intermediate + Base + R-X --> N-(4-(((R-thio)carbonothioyl)amino)-3-methoxyphenyl)acetamide + Base·HX

| Amine | Reagent 1 | Reagent 2 (Electrophile) | Conditions | Reference Reaction Yields |

|---|---|---|---|---|

| This compound | Carbon Disulfide (CS₂) | Methyl iodide | Catalyst-free, Room Temp, Water | Good to Excellent tandfonline.com |

| This compound | Carbon Disulfide (CS₂) | Benzyl bromide | Catalyst-free, Room Temp, Ethanol/Water | High Yields researchgate.net |

| This compound | Carbon Disulfide (CS₂) | Ethyl bromoacetate | Catalyst-free, Solvent-free | Good to Excellent rsc.org |

Synthesis of Hydrazide Linkages

The introduction of a hydrazide group onto the this compound scaffold is a multi-step process, as it cannot be formed by direct derivatization of the existing amino group. A common strategy involves first introducing a carboxylic acid functionality onto the aromatic ring. This can be achieved through methods such as Friedel-Crafts acylation followed by oxidation. The resulting carboxylic acid is then converted to an ester, typically through Fischer esterification. Finally, the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol under reflux to produce the corresponding hydrazide derivative. organic-chemistry.org This process, known as hydrazinolysis, displaces the alcohol from the ester to form the stable carbohydrazide. scribd.com

A plausible synthetic sequence is:

Precursor --(Functionalization)--> 4-Acetamido-2-methoxybenzoic acid

4-Acetamido-2-methoxybenzoic acid + R'OH --(H⁺)--> Methyl 4-acetamido-2-methoxybenzoate

Methyl 4-acetamido-2-methoxybenzoate + N₂H₄·H₂O --(Reflux)--> N-(4-(hydrazinecarbonyl)-3-methoxyphenyl)acetamide

Advanced Synthetic Techniques and Reaction Optimization Studies

To improve the efficiency, yield, and environmental footprint of derivatization reactions involving this compound, advanced synthetic techniques and careful reaction optimization are employed.

Advanced Synthetic Techniques

Modern synthetic methodologies can significantly reduce reaction times and improve product yields.

Microwave-Assisted Synthesis : This technique has been successfully applied to the synthesis of sulfonamides. nih.gov Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. organic-chemistry.org For instance, a copper-catalyzed synthesis of sulfonamides from amines and sodium sulfinates was efficiently conducted under microwave irradiation in an aqueous medium. tandfonline.com

Ultrasound-Assisted Synthesis : Sonication is another energy-efficient method, particularly useful for the synthesis of dithiocarbamates. Ultrasound irradiation can promote reactions in water under catalyst-free conditions, leading to excellent yields in very short reaction times. acs.org The effects are attributed to cavitation, which enhances mass transfer and reaction rates.

Catalyst-Free and Solvent-Free Reactions : Green chemistry principles encourage the reduction or elimination of hazardous substances. Catalyst-free and solvent-free (neat) conditions have been developed for the synthesis of dithiocarbamates, offering high atom economy, simplified workup procedures, and reduced environmental impact. capes.gov.br

Multi-Component Reactions (MCRs) : The synthesis of dithiocarbamates is a classic example of a three-component reaction. MCRs are highly efficient as they combine multiple reactants in a single step to form a complex product, reducing the number of synthetic steps and purification processes. rsc.org

Reaction Optimization Studies

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. Key variables that are typically studied include:

Catalyst and Reagent Choice : For sulfonamide synthesis, different metal catalysts (e.g., copper, iron) and activating agents can be screened to find the most effective system. jsynthchem.com The choice of base (e.g., organic vs. inorganic) can also significantly impact the reaction outcome.

Solvent Effects : The polarity and nature of the solvent can influence reaction rates and selectivity. Green solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents are increasingly explored as alternatives to volatile organic compounds. rsc.org

Temperature and Reaction Time : Optimizing temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of reactants or products. Microwave and ultrasound techniques allow for precise temperature control and rapid heating, facilitating optimization studies.

Concentration : The concentration of reactants can affect reaction kinetics and, in some cases, the position of chemical equilibria.

A summary of parameters often considered in optimization studies is presented below.

| Reaction Type | Parameter to Optimize | Typical Variations | Objective |

|---|---|---|---|

| Sulfonamide Synthesis | Catalyst | CuBr₂, CuCl₂, Fe₃O₄-supported Cu | Increase yield, reduce reaction time |

| Sulfonamide Synthesis | Base | Triethylamine, K₂CO₃, Pyridine | Efficient acid scavenging, improve yield |

| Dithiocarbamate Synthesis | Energy Source | Conventional heating, Ultrasound, Microwave | Reduce reaction time, improve energy efficiency |

| Dithiocarbamate Synthesis | Solvent | Water, Ethanol, PEG, Solvent-free | Improve green profile, simplify workup |

Computational and Theoretical Chemistry of N 4 Amino 3 Methoxyphenyl Acetamide

Molecular Conformation and Dynamic Analysis

Elucidation of Minimum-Energy Conformations

No published studies were found that specifically elucidate the minimum-energy conformations of N-(4-amino-3-methoxyphenyl)acetamide through computational methods. Such an analysis would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to identify the most stable three-dimensional arrangements of the molecule.

Intermolecular Interactions and Crystal Packing Theory

Investigation of Hydrogen Bonding Networks and Graph Set Notation

There are no crystallographic studies for this compound in the public domain. Therefore, an investigation of its hydrogen bonding networks, which would describe the specific intermolecular hydrogen bonds that stabilize the crystal lattice, cannot be conducted. The application of graph set notation to describe these patterns is consequently not possible.

Quantitative Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis, QTAIM)

Quantitative analyses of noncovalent interactions, such as Hirshfeld surface analysis or the Quantum Theory of Atoms in Molecules (QTAIM), have not been performed for this compound. These computational tools rely on crystallographic data to map and quantify the various intermolecular contacts within the crystal structure.

Molecular Electrostatic Potential Surface (MEPS) Calculations

No studies reporting Molecular Electrostatic Potential Surface (MEPS) calculations for this compound were identified. MEPS calculations are used to predict the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods allow for a detailed analysis of the electronic structure and the prediction of various chemical descriptors that govern the molecule's reactivity and stability.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, which is activated by both the amino and methoxy (B1213986) substituents. These electron-donating groups increase the energy of the HOMO, making the molecule a better electron donor. Conversely, the LUMO is likely distributed over the acetamido group and the aromatic ring, which can act as electron-accepting regions. A smaller HOMO-LUMO gap would suggest higher chemical reactivity, indicating that the molecule can be more easily excited and participate more readily in chemical reactions.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the electron-donating ability. | Expected to be relatively high due to electron-donating amino and methoxy groups, indicating a propensity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability. | The value would indicate the molecule's capacity to accept electrons, likely influenced by the acetamido group. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; a crucial indicator of chemical reactivity and stability. | A relatively small gap would suggest higher reactivity, lower kinetic stability, and higher polarizability. |

Calculation of Quantum Chemical Descriptors

Beyond the FMOs, a range of quantum chemical descriptors can be calculated to provide a more comprehensive picture of the molecule's reactivity. These descriptors are typically derived from the HOMO and LUMO energy values and offer quantitative measures of various chemical properties.

Band Gap Energy (ΔE): As mentioned, this is the HOMO-LUMO energy gap and is a primary indicator of chemical reactivity.

Chemical Hardness (η): This property measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap, making it less reactive. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): This is the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential, χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it is saturated with electrons from the external environment. It is a measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

For this compound, the presence of both electron-donating (amino, methoxy) and electron-withdrawing (acetamide) groups would lead to a nuanced set of descriptor values that reflect its potential for various types of chemical interactions.

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| Band Gap Energy (ΔE) | E_LUMO - E_HOMO | Indicates the molecule's reactivity; a smaller value suggests higher reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation of the electron cloud; a lower value indicates higher reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Represents the molecule's ability to attract electrons in a chemical bond. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of the molecule; a higher value indicates a stronger electrophile. |

In Silico Molecular Docking and Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score," which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. This analysis can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While specific docking studies on this compound are not widely reported, a hypothetical docking study would involve selecting a relevant protein target and using computational software to predict the binding interactions. The amino, methoxy, and acetamido groups of this compound would be expected to participate in hydrogen bonding with amino acid residues in the protein's active site, while the phenyl ring could engage in hydrophobic or π-π stacking interactions. The results would provide valuable hypotheses about the molecule's potential biological targets and mechanism of action.

| Interaction Type | Potential Functional Group | Significance in Protein Binding |

|---|---|---|

| Hydrogen Bonding | Amino (-NH2), Acetamido (-NHC=O) | Crucial for binding affinity and specificity, forming strong, directional interactions with protein residues. |

| Hydrophobic Interactions | Phenyl Ring | Contribute to the stability of the complex by interacting with nonpolar residues in the binding pocket. |

| π-π Stacking | Phenyl Ring | Can occur with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), enhancing binding affinity. |

| van der Waals Forces | Entire Molecule | Provide a general, non-specific attractive force that contributes to the overall stability of the ligand-protein complex. |

In Vitro Biological Activity Investigations

In Vitro Antimicrobial Efficacy

No specific studies detailing the evaluation of N-(4-amino-3-methoxyphenyl)acetamide against Gram-positive and Gram-negative bacterial strains were identified. Similarly, there is no available research assessing its activity against fungal pathogens or determining its Minimum Inhibitory Concentrations (MIC).

In Vitro Anticancer and Cytotoxic Profile

Information regarding the cytotoxic profile of this compound is not present in the available literature. No cell viability or proliferation assays (such as MTT or XTT) have been reported for this compound against the specified cancer cell lines (HeLa, SKNMC, HT-29, PC3, U-87, MDA-MB-231). Furthermore, there are no published investigations into the molecular mechanisms, such as apoptosis induction, that this compound might trigger in cancer cells.

While research on related acetamide (B32628) and methoxyphenyl derivatives shows a broad range of biological activities, these findings cannot be directly extrapolated to this compound. The specific biological profile of a chemical compound is highly dependent on its precise structure, and therefore, dedicated experimental investigation is required. Future research may elucidate the potential biological activities of this compound.

Molecular Mechanisms of Apoptosis Induction

Activation of Caspase Pathways (e.g., Caspase-3, Caspase-9)

Caspases are a family of protease enzymes that are central to the execution of the apoptotic program. Caspase-9 is a key initiator caspase in the intrinsic apoptotic pathway, activated by the release of cytochrome c from the mitochondria. It subsequently activates executioner caspases, such as Caspase-3, which carry out the dismantling of the cell. Despite a thorough search, no studies were found that investigate the ability of this compound to activate Caspase-3 or Caspase-9.

Modulation of Apoptotic and Anti-apoptotic Protein Expression (e.g., Bax, Bcl-2)

The Bcl-2 family of proteins are critical regulators of apoptosis, with members like Bax promoting cell death (pro-apoptotic) and members like Bcl-2 inhibiting it (anti-apoptotic). The ratio of Bax to Bcl-2 is often used as an indicator of a cell's susceptibility to apoptosis. No literature is available that reports on the modulation of Bax or Bcl-2 protein expression by this compound. While studies on other acetamide derivatives have shown effects on the Bax/Bcl-2 ratio, this specific information is absent for the compound .

Disruption of Mitochondrial Membrane Potential and Cytochrome c Release

A key event in the intrinsic pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, which leads to a loss of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This release is a critical step for the activation of Caspase-9. There is currently no available research data describing the effects of this compound on mitochondrial membrane potential or the release of cytochrome c.

Investigation of Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase enzymes, Folic Acid Synthesis enzymes)

The investigation of a compound's ability to inhibit specific enzymes is fundamental in drug discovery. Cyclooxygenase (COX) enzymes are targets for anti-inflammatory drugs, while enzymes in the folic acid synthesis pathway are targets for antimicrobial and anticancer agents. No screening data or detailed mechanistic studies on the inhibitory activity of this compound against cyclooxygenase or folic acid synthesis enzymes were identified.

In Vitro Antioxidant Activity Assessment

Antioxidant activity is a commonly evaluated property of chemical compounds, reflecting their ability to neutralize harmful free radicals.

Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and widely used method to evaluate the free radical scavenging ability of a compound. While various acetamide derivatives have been reported to possess antioxidant properties in DPPH and other assays, no specific data on the DPPH radical scavenging activity of this compound could be located. Therefore, no data tables or detailed findings can be presented for this specific compound.

Receptor-Ligand Interaction Studies

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Activity (Agonism/Antagonism)

Research into the structure-activity relationship of compounds related to this compound has shown that this chemical scaffold is a versatile base for developing TRPV1 receptor modulators. nih.govnih.gov Studies have demonstrated that while parent compounds based on the 4-amino-3-methoxyphenyl acetamide structure can act as TRPV1 agonists, strategic chemical modifications can systematically shift this activity towards potent antagonism. nih.gov

A key investigation focused on the effects of halogenation on the aromatic A-region of 4-amino-3-methoxyphenyl acetamide derivatives. nih.govnih.gov The binding affinities and functional activities of these synthesized ligands were evaluated in vitro using a binding competition assay with [³H]RTX and a functional ⁴⁵Ca²⁺ uptake assay. These tests were conducted using rat TRPV1 (rTRPV1) heterologously expressed in Chinese hamster ovary (CHO) cells. nih.gov

The findings indicated that halogenation consistently shifted the functional activity at the TRPV1 receptor from agonism toward antagonism. nih.govnih.gov A clear structure-activity relationship was established, showing that the extent of this shift toward antagonism was dependent on the size of the halogen atom, following the trend: Iodine > Bromine > Chlorine. nih.gov Furthermore, the position of the halogen on the aromatic ring was also crucial, with halogenation at the 5-position resulting in a greater degree of antagonism compared to the 6-position. nih.gov

Several derivatives demonstrated particularly potent antagonist activity. For instance, two specific compounds from the study, identified as compounds 55 and 75, exhibited the most potent antagonism against rTRPV1. nih.gov Their antagonist potencies were found to be approximately 40 to 60 times greater than that of 6'-iodononivamide, a known reference antagonist. nih.govnih.gov

The detailed findings for the most potent antagonists are summarized in the table below.

| Compound | Target | Antagonist Potency (Ki) |

| Compound 55 | rTRPV1 | 2.77 nM |

| Compound 75 | rTRPV1 | 2.19 nM |

This data is based on in vitro studies on rat TRPV1 (rTRPV1) expressed in Chinese hamster ovary (CHO) cells. nih.gov

This research highlights how the this compound core can be systematically modified to convert a TRPV1 agonist into a highly potent antagonist, providing a valuable framework for the development of novel therapeutic agents targeting the TRPV1 receptor. nih.govnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Chemical Substitutions on Biological Activity

The biological activity of N-(4-amino-3-methoxyphenyl)acetamide analogs can be significantly modulated by chemical substitutions on the aromatic ring and modifications of its functional groups. Research in this area has largely focused on the interaction of these compounds with the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling.

The substitution pattern on the phenyl ring of this compound derivatives plays a critical role in determining their biological activity. Studies on a series of these compounds have revealed that the position of substituents can dramatically influence their interaction with biological targets. For instance, in the context of TRPV1 receptor modulation, the placement of halogen atoms at different positions on the aromatic A-region leads to distinct pharmacological profiles.

Research has shown that halogenation at the 5-position of the 4-amino-3-methoxyphenyl ring generally results in a greater extent of antagonism at the TRPV1 receptor compared to halogenation at the 6-position. physchemres.org This suggests that the steric and electronic properties of the substituent at the 5-position are more critical for inducing an antagonistic effect. The differential impact of positional isomers highlights the specific spatial requirements of the receptor's binding pocket.

The introduction of halogen atoms (chlorine, bromine, and iodine) onto the aromatic ring of 4-amino-3-methoxyphenyl acetamide (B32628) derivatives has been a key strategy to modulate their functional activity at the TRPV1 receptor. A systematic investigation into the effects of halogenation has demonstrated a clear trend: halogen substitution tends to shift the functional activity of these compounds from agonism towards antagonism. nih.govnih.gov

The extent of this shift is dependent on both the nature of the halogen and its position on the aromatic ring. A progressive increase in antagonistic activity is observed with increasing size of the halogen atom, following the order Iodine > Bromine > Chlorine. nih.govnih.gov For example, while 5-chlorination of a parent agonist may result in a partial antagonist, 5-bromination can lead to a nearly full antagonist, and 5-iodination can yield a full antagonist. nih.gov

This trend suggests that the size and polarizability of the halogen atom are crucial for the interaction with the TRPV1 receptor, potentially through enhanced van der Waals or halogen bonding interactions within the binding site. The following table summarizes the effect of halogenation on the TRPV1 receptor activity of a series of this compound analogs.

| Compound | Substitution at Position 5 | Substitution at Position 6 | TRPV1 Binding Affinity (Ki, nM) | Functional Activity (Antagonism) |

|---|---|---|---|---|

| Parent Compound | H | H | 108 ± 32 | Agonist (NE) |

| Analog 1 | Cl | H | 33.5 ± 2.0 | Antagonist (pKi = 4.09 ± 0.47) |

| Analog 2 | Br | H | 79.1 ± 35 | Antagonist (pKi = 3.4 ± 1.3) |

NE: No effect (agonist activity was measured as calcium uptake, and antagonism as the inhibition of capsaicin-induced calcium uptake). nih.gov

The methoxy (B1213986) group at the 3-position of the aromatic ring is a key feature. In many biologically active phenylacetamide derivatives, methoxy groups are known to influence metabolic stability and receptor binding. While direct studies on the precise role of the methoxy group in this compound are limited in the provided search results, its electron-donating nature can modulate the electron density of the aromatic ring, potentially affecting its interaction with receptor residues.

The amino group at the 4-position is another critical determinant of activity. The presence of this group, capable of forming hydrogen bonds, can be crucial for anchoring the ligand within a receptor's binding pocket. In studies of TRPV1 modulators, the comparison between 4-amino and 4-hydroxy analogs reveals that both can participate in key interactions, though the electronic differences between them can lead to variations in potency and efficacy. nih.gov

The acetamide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are common features in many pharmacologically active molecules for establishing specific interactions with receptor targets. This group also imparts a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The amide linkage is a common bioisostere for other functional groups and is often a key component of the pharmacophore of various receptor ligands. nih.gov

Derivation of QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not detailed in the provided search results, the general principles and methodologies are widely applied to similar classes of compounds, such as other N-phenylacetamide derivatives and TRPV1 antagonists. physchemres.orgnih.govnih.gov

The development of a QSAR model typically involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to identify the descriptors that best correlate with the biological activity and to build a predictive model.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new, untested compounds.

For acetamide-based TRPV1 antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. physchemres.orgnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such models can provide valuable insights into the ligand-receptor interactions and guide the design of new analogs with enhanced potency. For instance, a QSAR model for a series of TRPV1 inhibitors might reveal that bulky, electropositive substituents in a specific region of the molecule increase antagonistic activity, while hydrogen bond donors in another area are detrimental.

Although a specific QSAR model for this compound is not available, the application of these in silico techniques to this class of compounds holds significant promise for accelerating the discovery of new and more effective therapeutic agents.

Analytical Characterization and Structural Elucidation

Spectroscopic Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons, the amine (NH₂) protons, the amide (NH) proton, the methoxy (B1213986) (OCH₃) protons, and the acetyl methyl (CH₃) protons. The splitting patterns and coupling constants of the aromatic signals would confirm the 1,2,4-trisubstitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information about the carbon framework. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the acetamide (B32628) group, the two carbons of the methyl groups, and the six unique carbons of the phenyl ring.

No experimental ¹H NMR or ¹³C NMR data for N-(4-amino-3-methoxyphenyl)acetamide has been found in the public domain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands:

N-H stretching: Two distinct bands for the primary amine (-NH₂) group and one for the secondary amide (-NH) group, typically in the range of 3200-3500 cm⁻¹.

C=O stretching: A strong absorption band for the amide carbonyl group, typically around 1650-1680 cm⁻¹.

C-N stretching: Bands corresponding to the aryl amine and amide C-N bonds.

C-O stretching: A characteristic band for the aryl ether linkage of the methoxy group.

Aromatic C-H and C=C stretching: Signals characteristic of the substituted benzene ring.

Specific experimental FT-IR absorption data for this compound is not available in published literature.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition. The exact mass of this compound (C₉H₁₂N₂O₂) is 180.0899 g/mol . nih.gov The mass spectrum would show a molecular ion peak [M]⁺ at m/z 180. Subsequent fragmentation would likely involve the loss of the acetyl group or other characteristic cleavages of the molecule, providing further structural confirmation.

While computed mass data is available, no experimental mass spectra for this compound have been identified in public databases.

X-ray Crystallography

X-ray crystallography techniques are used to determine the precise arrangement of atoms within a solid-state crystalline structure.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

SC-XRD analysis of a suitable single crystal of this compound would provide definitive information about its three-dimensional structure. This includes precise bond lengths, bond angles, and torsion angles. The data would also reveal the crystal system, space group, and unit cell dimensions, as well as intermolecular interactions such as hydrogen bonding involving the amine and amide groups, which dictate the crystal packing.

No published single-crystal X-ray diffraction studies for this compound were found.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of a bulk powder sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. While it does not provide the detailed atomic arrangement of SC-XRD, it is used to identify the crystalline form and assess sample purity. A theoretical PXRD pattern could be calculated if the single-crystal structure were known.

No experimental or calculated powder X-ray diffraction data for this compound is available in the literature.

Elemental Analysis (e.g., CHNS)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of constituent elements in a compound. For this compound, this analysis provides empirical validation of its chemical formula, C₉H₁₂N₂O₂. The theoretical elemental composition can be calculated from the compound's molecular formula and the atomic masses of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u).

The molecular weight of this compound is 180.20 g/mol . nih.gov Based on this, the theoretical weight percentages of each element are calculated as follows:

Carbon (C): (9 * 12.011 / 180.20) * 100% = 59.99%

Hydrogen (H): (12 * 1.008 / 180.20) * 100% = 6.71%

Nitrogen (N): (2 * 14.007 / 180.20) * 100% = 15.55%

Oxygen (O): (2 * 15.999 / 180.20) * 100% = 17.75%

While specific experimental data from research findings for the elemental analysis of this compound are not widely reported in publicly available literature, the theoretical values serve as a benchmark for the verification of the compound's purity and identity in a laboratory setting. In a typical CHNS analysis, a sample of the compound is combusted, and the resulting gases are quantified to determine the percentage of carbon, hydrogen, nitrogen, and sulfur. The oxygen percentage is typically determined by difference.

The expected results from an experimental elemental analysis would be in close agreement with the calculated theoretical values, generally within a margin of ±0.4%, which is a standard for confirming the elemental composition of a pure organic compound.

Below is a data table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 59.99 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.71 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.55 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.75 |

| Total Molecular Weight | 180.207 | 100.00 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-amino-3-methoxyphenyl)acetamide and its derivatives?

- Methodological Answer : A common approach involves coupling aromatic amines with acetic anhydride or acetyl chloride. For example, derivatives like N-(4-methoxyphenyl)acetamide can be synthesized via nucleophilic substitution, where 4-methoxyaniline reacts with acetylating agents under controlled conditions. Alternative routes include condensation of 4-methoxybenzaldehyde with acetylacetone, followed by amidation . Multi-step syntheses may require protecting groups to preserve reactive amino or methoxy functionalities during intermediate steps .

Q. Which spectroscopic techniques are critical for characterizing This compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry, particularly distinguishing between ortho, meta, and para substituents. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while X-ray crystallography (if crystalline) offers definitive structural elucidation .

Advanced Research Questions

Q. How can synthetic yields of This compound derivatives be optimized in multi-step reactions?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times and improves yields for thermally sensitive intermediates. For example, microwave irradiation accelerates amide bond formation in quinazoline-sulfonyl acetamide derivatives, minimizing side reactions . Solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., Pd for cross-coupling) are critical. Retrosynthetic analysis of intermediates, such as 4-((3-aminopropyl)amino)butylamine, helps identify yield-limiting steps .

Q. What in vitro models are suitable for evaluating the anti-cancer activity of This compound derivatives?

- Methodological Answer : The MTT assay is widely used to screen cytotoxicity against human cancer cell lines (e.g., HCT-116, MCF-7, PC-3). Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., sulfonyl groups, morpholine rings) to assess potency. For instance, N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide showed IC₅₀ values <10 µM in HT-15 and PC-3 lines . Dose-response curves and apoptosis assays (Annexin V/PI staining) further validate mechanisms .

Q. How do structural modifications influence the biological activity of This compound?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., sulfonyl, chloro) enhances binding to kinase targets by increasing electrophilicity. For example, chlorophenyl substitutions improve solubility and target affinity in pyrazolo-pyrimidinone acetamide derivatives . Conversely, bulky groups (e.g., tetrahydrocarbazole) may hinder membrane permeability, requiring prodrug strategies. Computational docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.